2,6-Dichloroquinoxaline
Overview
Description
2,6-Dichloroquinoxaline is a heterocyclic aromatic organic compound with the molecular formula C8H4Cl2N2. It is a derivative of quinoxaline, characterized by the presence of two chlorine atoms at the 2 and 6 positions on the quinoxaline ring. This compound is known for its light yellow to brown crystalline appearance and has various applications in the fields of chemistry, biology, and industry .
Mechanism of Action
Target of Action
It is known that quinoxaline derivatives, to which 2,6-dichloroquinoxaline belongs, have been utilized for the design and development of numerous bioactive molecules
Biochemical Pathways
Quinoxaline derivatives have been associated with a wide range of physicochemical and biological activities , suggesting that they may interact with multiple pathways.
Pharmacokinetics
The compound’s solubility in chloroform and methanol suggests that it may have some degree of bioavailability, but further studies are needed to confirm this.
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature , suggesting that light, moisture, and temperature may affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloroquinoxaline typically involves the condensation of P-chloro-o-nitroaniline with diketene, followed by a series of reactions including cyclization, reduction, acidification, and chlorination . The reduction step employs sodium hydrosulfide as a reducing agent, and the chlorination step can be carried out using thionyl chloride, phosphorus pentachloride, phosgene, or phosphorus oxychloride .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the raw materials are combined under controlled temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloroquinoxaline undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of chlorine atoms with nucleophiles such as amines, thiols, or phenols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like potassium carbonate and solvents such as N,N-dimethylformamide are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed.
Reduction: Sodium hydrosulfide is a typical reducing agent used in the synthesis process.
Major Products: The major products formed from these reactions include various substituted quinoxalines, which have significant applications in medicinal chemistry and material science .
Scientific Research Applications
2,6-Dichloroquinoxaline has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2,3-Dichloroquinoxaline
- 6-Chloro-2-phenoxyquinoxaline
- 2,3-Disubstituted Quinoxalines
Comparison: 2,6-Dichloroquinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2,3-Dichloroquinoxaline, it exhibits different reactivity and applications in medicinal chemistry. The presence of chlorine atoms at the 2 and 6 positions makes it a valuable intermediate for synthesizing various bioactive compounds .
Properties
IUPAC Name |
2,6-dichloroquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-5-1-2-6-7(3-5)11-4-8(10)12-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOKVKYNVKVWFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066398 | |
Record name | Quinoxaline, 2,6-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3066398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18671-97-1 | |
Record name | 2,6-Dichloroquinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18671-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichloroquinoxaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018671971 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinoxaline, 2,6-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Quinoxaline, 2,6-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3066398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-DICHLOROQUINOXALINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29VQU5GY7G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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